molecular formula C13H10N2O2 B1303883 Naphtho[2,1-b]furan-2-carbohydrazide CAS No. 53524-88-2

Naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B1303883
CAS No.: 53524-88-2
M. Wt: 226.23 g/mol
InChI Key: LAMSRGJJBGMGDU-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-2-carbohydrazide is an organic compound with the molecular formula C₁₃H₁₀N₂O₂ It is a derivative of naphthofuran, characterized by the presence of a carbohydrazide group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

Naphtho[2,1-b]furan-2-carboxylic acid+Hydrazine hydrateThis compound+Water\text{Naphtho[2,1-b]furan-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Naphtho[2,1-b]furan-2-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted naphtho[2,1-b]furan-2-carbohydrazides.

Scientific Research Applications

Biological Activities

Naphtho[2,1-b]furan-2-carbohydrazide exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, derivatives synthesized with chloroacetyl groups demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
  • Analgesic Properties:
    • The compound has been evaluated for its analgesic effects in animal models. Results indicated that certain derivatives could effectively reduce pain responses comparable to standard analgesics .
  • Antitubercular Activity:
    • Research indicates that some derivatives exhibit promising antitubercular activity, making them potential candidates for treating tuberculosis .
  • Antiulcer Activity:
    • Certain synthesized derivatives have shown effectiveness in reducing ulcer indices in experimental models, suggesting potential use in treating peptic ulcers .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing N'-(chloroacetyl)this compound derivatives revealed their strong antimicrobial activity. The screening against various pathogens showed that these compounds could inhibit bacterial growth effectively at low concentrations .

Case Study 2: Analgesic Effects

In a pharmacological evaluation involving animal models, this compound derivatives were tested for analgesic properties. Results indicated significant pain relief comparable to traditional analgesics like aspirin .

Case Study 3: Antitubercular Activity

Research investigating the antitubercular properties of naphtho[2,1-b]furan derivatives found that specific compounds exhibited sensitivity against Mycobacterium tuberculosis at concentrations as low as 50 µg/ml .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTested DerivativeResultReference
AntimicrobialN'-(Chloroacetyl)this compoundEffective against Gram-positive bacteria
AnalgesicVarious derivativesComparable pain relief to aspirin
AntitubercularSelected derivativesSensitivity at 50 µg/ml
AntiulcerNaphtho[2,1-b]furan derivativesSignificant reduction in ulcer indices

Mechanism of Action

The mechanism by which naphtho[2,1-b]furan-2-carbohydrazide exerts its effects is related to its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. In anticancer research, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Naphtho[2,1-b]furan-2-carboxylic acid
  • Naphtho[2,1-b]furan-2-carbohydrazone
  • Naphtho[2,1-b]furan-2-carboxamide

Uniqueness

Naphtho[2,1-b]furan-2-carbohydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity

Biological Activity

Naphtho[2,1-b]furan-2-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in an acidic medium. The general reaction pathway is as follows:

  • Formation of Ethyl Naphtho[2,1-b]furan-2-carboxylate : This is achieved through the reaction of 2-hydroxy-1-naphthaldehyde with chloroethyl acetate in the presence of a base (potassium carbonate) in dimethylformamide (DMF) under reflux conditions.
  • Condensation with Hydrazine : The ethyl ester undergoes condensation with hydrazine to yield this compound.

The overall reaction can be summarized as:

Ethyl Naphtho 2 1 b furan 2 carboxylate+HydrazineNaphtho 2 1 b furan 2 carbohydrazide\text{Ethyl Naphtho 2 1 b furan 2 carboxylate}+\text{Hydrazine}\rightarrow \text{Naphtho 2 1 b furan 2 carbohydrazide}

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : A study evaluated the antibacterial activity of synthesized derivatives at a concentration of 0.001 mol/ml against standard bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .
CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
Naphtho[2,1-b]furan derivative AStaphylococcus aureus18
Naphtho[2,1-b]furan derivative BPseudomonas aeruginosa20

Analgesic and Anti-inflammatory Activities

Several studies have reported that naphtho[2,1-b]furan derivatives possess analgesic and anti-inflammatory properties. For example:

  • Analgesic Activity : In animal models, certain derivatives showed a significant reduction in pain response comparable to standard analgesics .
  • Anti-inflammatory Activity : Compounds were tested for their ability to reduce inflammation in models such as carrageenan-induced paw edema in rats .

Antitubercular Activity

Recent evaluations have indicated that some derivatives exhibit antitubercular activity at concentrations as low as 50 µg/ml. This suggests potential applications in treating tuberculosis .

Study 1: Antimicrobial Evaluation

In a comprehensive study conducted by Kumaraswamy et al., various naphtho[2,1-b]furan derivatives were synthesized and screened for antimicrobial activity. The results highlighted that modifications on the naphtho-furan structure significantly affected their biological efficacy.

Study 2: Pharmacological Properties

A pharmacological study assessed the analgesic and anti-inflammatory effects of naphtho[2,1-b]furan derivatives using established animal models. The findings suggested that these compounds could serve as potential candidates for developing new analgesics.

Properties

IUPAC Name

benzo[e][1]benzofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMSRGJJBGMGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377481
Record name naphtho[2,1-b]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53524-88-2
Record name naphtho[2,1-b]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain Naphtho[2,1-b]furan-2-carbohydrazide?

A: this compound is typically synthesized by reacting ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in ethanol, often using an acid catalyst like concentrated HCl. [, , , ]

Q2: What are the key structural features of this compound?

A: this compound (C13H10N2O2, molecular weight 226.23 g/mol) comprises a naphtho[2,1-b]furan moiety with a carbohydrazide (-CONHNH2) group at the 2-position. This carbohydrazide group serves as a reactive site for further derivatization. [, , , ]

Q3: What spectroscopic techniques are employed to characterize newly synthesized derivatives of this compound?

A: Researchers commonly use various analytical and spectral techniques, including elemental analysis, FTIR, NMR (1H and 13C), and mass spectrometry to confirm the structure and purity of newly synthesized this compound derivatives. [, , , , ]

Q4: What biological activities have been explored for this compound derivatives?

A: Studies have explored the antimicrobial [, , , , , ], anti-inflammatory [, ], analgesic [], anthelmintic [, ], diuretic [, ], antipyretic [, ], and anticancer [] activities of various derivatives of this compound.

Q5: How do structural modifications of this compound influence its biological activity?

A: Research suggests that introducing different substituents on the aromatic rings or modifying the heterocyclic core of this compound significantly affects its biological activity. For instance, incorporating piperazine moieties to the core structure through 1,3,4-oxadiazole linkers demonstrated promising antimicrobial activity. [, ]

Q6: Have any studies explored the drug-likeness properties of this compound derivatives?

A6: While many studies focus on synthesizing and evaluating the biological activity of this compound derivatives, detailed investigations on their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are limited in the provided research papers. [1-13]

Q7: Have any studies investigated the potential of this compound derivatives as nonlinear optical (NLO) materials?

A: Yes, recent research has explored the second harmonic generation (SHG) efficiency of specific this compound derivatives containing azetidinone rings. Some compounds exhibited promising SHG activity, suggesting their potential in optoelectronic applications. []

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